13-butan-2-yl-17-(2,4-dimethoxyphenyl)-2,9,13,15,17-pentazatetracyclo[8.7.0.03,8.011,16]heptadeca-1,3,5,7,9,11(16),14-heptaen-12-one
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Overview
Description
3-sec-butyl-11-(2,4-dimethoxyphenyl)-3,11-dihydro-4H-pyrimido[5’,4’:4,5]pyrrolo[2,3-b]quinoxalin-4-one is a complex organic compound with a unique structure that combines several functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-sec-butyl-11-(2,4-dimethoxyphenyl)-3,11-dihydro-4H-pyrimido[5’,4’:4,5]pyrrolo[2,3-b]quinoxalin-4-one typically involves multiple steps, starting from readily available starting materials. The key steps in the synthesis include:
Formation of the pyrrolo[2,3-b]quinoxaline core: This can be achieved through a cyclization reaction involving an appropriate precursor.
Introduction of the pyrimido group: This step involves the formation of the pyrimido ring through a condensation reaction.
Functionalization of the core structure:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of catalysts to improve reaction efficiency and the development of scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
3-sec-butyl-11-(2,4-dimethoxyphenyl)-3,11-dihydro-4H-pyrimido[5’,4’:4,5]pyrrolo[2,3-b]quinoxalin-4-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to modify the oxidation state of the compound.
Substitution: The compound can undergo substitution reactions to introduce different functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents to facilitate the reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield hydroxylated or carbonylated derivatives, while substitution reactions can introduce a wide range of functional groups.
Scientific Research Applications
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.
Biology: It may have potential as a bioactive molecule, with applications in drug discovery and development.
Medicine: The compound could be investigated for its potential therapeutic properties, including anti-cancer, anti-inflammatory, or antimicrobial activities.
Industry: It may be used in the development of new materials or as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of 3-sec-butyl-11-(2,4-dimethoxyphenyl)-3,11-dihydro-4H-pyrimido[5’,4’:4,5]pyrrolo[2,3-b]quinoxalin-4-one depends on its specific application. In a biological context, the compound may interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The pathways involved could include inhibition of enzyme activity, modulation of receptor signaling, or interaction with cellular components.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 3-sec-butyl-11-(2,4-dimethoxyphenyl)-3,11-dihydro-4H-pyrimido[5’,4’:4,5]pyrrolo[2,3-b]quinoxalin-4-one include other pyrrolo[2,3-b]quinoxaline derivatives and pyrimido[4,5-b]quinoxaline derivatives. These compounds share structural similarities and may have similar chemical and biological properties.
Uniqueness
The uniqueness of 3-sec-butyl-11-(2,4-dimethoxyphenyl)-3,11-dihydro-4H-pyrimido[5’,4’:4,5]pyrrolo[2,3-b]quinoxalin-4-one lies in its specific combination of functional groups and its potential for diverse applications. The presence of the sec-butyl and 2,4-dimethoxyphenyl groups may confer unique chemical reactivity and biological activity compared to other similar compounds.
Properties
CAS No. |
847039-46-7 |
---|---|
Molecular Formula |
C24H23N5O3 |
Molecular Weight |
429.5g/mol |
IUPAC Name |
13-butan-2-yl-17-(2,4-dimethoxyphenyl)-2,9,13,15,17-pentazatetracyclo[8.7.0.03,8.011,16]heptadeca-1,3,5,7,9,11(16),14-heptaen-12-one |
InChI |
InChI=1S/C24H23N5O3/c1-5-14(2)28-13-25-22-20(24(28)30)21-23(27-17-9-7-6-8-16(17)26-21)29(22)18-11-10-15(31-3)12-19(18)32-4/h6-14H,5H2,1-4H3 |
InChI Key |
FOGIJMIOARCRSD-UHFFFAOYSA-N |
SMILES |
CCC(C)N1C=NC2=C(C1=O)C3=NC4=CC=CC=C4N=C3N2C5=C(C=C(C=C5)OC)OC |
Canonical SMILES |
CCC(C)N1C=NC2=C(C1=O)C3=NC4=CC=CC=C4N=C3N2C5=C(C=C(C=C5)OC)OC |
Origin of Product |
United States |
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